molecular formula C12H20N2S B6320532 N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine CAS No. 1179900-47-0

N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine

Cat. No.: B6320532
CAS No.: 1179900-47-0
M. Wt: 224.37 g/mol
InChI Key: DHDNRRBLXUMVLB-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is an organic compound with the chemical formula C12H20N2S. It is a diamine derivative characterized by the presence of a phenylthio group attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine typically involves the reaction of N1,N1-dimethylethylenediamine with a phenylthioalkylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include alkyl halides and thiophenol derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar structure but with a pyridine ring instead of a phenylthio group.

    N,N,N’,N’-Tetramethylethylenediamine: Lacks the phenylthio group and has a simpler structure.

    N1,N2-Dimesitylethane-1,2-diamine: Contains mesityl groups instead of the phenylthio group.

Uniqueness

N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific interactions, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDNRRBLXUMVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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